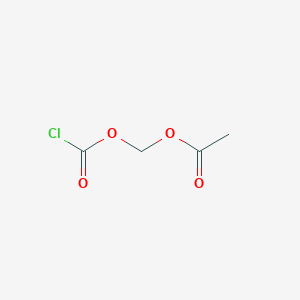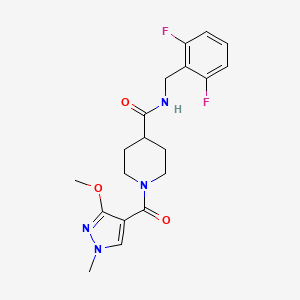
Carbonochloridic acid, (acetyloxy)methyl ester
Overview
Description
Carbonochloridic acid, (acetyloxy)methyl ester is an ester, a class of organic compounds that are readily synthesized and naturally abundant . It contains a total of 14 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 4 Oxygen atoms, and 1 Chlorine atom . Esters are frequently the source of flavors and aromas in many fruits and flowers, and also make up the bulk of animal fats and vegetable oils .
Synthesis Analysis
Esters, including Carbonochloridic acid, (acetyloxy)methyl ester, can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Chemical Reactions Analysis
Esters, including Carbonochloridic acid, (acetyloxy)methyl ester, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process is called saponification when it occurs in basic solution . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding . Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications
- Significance : These methods are more atom-economic, safe, and practical, aligning with green chemistry principles .
- Atom-Economic Protocol : A recent study introduced an atom-economic approach to prepare N-methyl amides. This method utilizes DABCO/Fe₃O₄ cooperative catalysis, allowing efficient synthesis of this valuable motif .
- Boronic Acid Catalysts : Instead of traditional hydrogen gas or silanes, researchers have explored boronic acid catalysts for reducing esters, carboxylic acids, and carbamates to methyl groups. This approach offers mild conditions and avoids toxic reagents .
Amide Synthesis
N-Methyl Amidation
Reduction of Esters and Carboxylic Acids
Mechanism of Action
The mechanism of ester formation involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then acts as the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester . In the case of ester hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .
properties
IUPAC Name |
carbonochloridoyloxymethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4/c1-3(6)8-2-9-4(5)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZXZRAWSJCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonochloridic acid, (acetyloxy)methyl ester | |
CAS RN |
133217-71-7 | |
| Record name | [(chlorocarbonyl)oxy]methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2700187.png)
![3-cyclopentyl-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2700188.png)
![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol](/img/structure/B2700190.png)




![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)



![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)